(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, methoxyphenyl, and propan-2-yloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of the methoxyphenyl group: This step often involves the use of a methoxyphenyl halide, which reacts with an appropriate nucleophile.
Addition of the propan-2-yloxyphenyl group: This can be done through an etherification reaction, where the phenol derivative reacts with an alkyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or propan-2-yloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxyphenyl and propan-2-yloxyphenyl groups provide steric and electronic effects that influence binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybiphenyl: Known for its antimicrobial properties and used in various industrial applications.
2-Bromoethylamine: Utilized in organic synthesis for the preparation of various amines and other nitrogen-containing compounds.
Piperine: An alkaloid from black pepper with notable biological activities, including anticancer effects.
Uniqueness
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)25-18-10-6-4-8-15(18)12-16(13-21)20(23)22-17-9-5-7-11-19(17)24-3/h4-12,14H,1-3H3,(H,22,23)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDTVKPYXSTSEE-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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